molecular formula C21H20N4O4 B10981664 N-(1H-indol-5-yl)-2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-(1H-indol-5-yl)-2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B10981664
M. Wt: 392.4 g/mol
InChI Key: XLHUTGRNXPVISC-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide: is a complex organic compound that features an indole ring, a methoxyphenyl group, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: Starting with an indole precursor, the indole ring is functionalized at the 5-position.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Imidazolidinone Ring: The imidazolidinone ring is synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Final Coupling Reaction: The final step involves coupling the indole derivative with the imidazolidinone intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Solvent Selection: Choosing solvents that maximize solubility and reaction rates.

    Purification Techniques: Employing advanced purification methods like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate.

    Reduction: The imidazolidinone ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of indole-5-carboxylic acid derivatives.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

N-(1H-indol-5-yl)-2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery for its biological activity.

    Biology: Studied for its interactions with biological macromolecules.

    Materials Science: Used in the development of novel materials with specific electronic properties.

    Industry: Employed in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-5-yl)-2-{1-[(4-hydroxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide
  • N-(1H-indol-5-yl)-2-{1-[(4-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide

Uniqueness

N-(1H-indol-5-yl)-2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C21H20N4O4/c1-29-16-5-2-13(3-6-16)12-25-20(27)18(24-21(25)28)11-19(26)23-15-4-7-17-14(10-15)8-9-22-17/h2-10,18,22H,11-12H2,1H3,(H,23,26)(H,24,28)

InChI Key

XLHUTGRNXPVISC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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